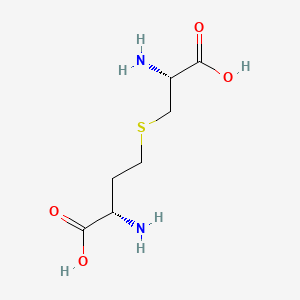
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
1. Bioconjugation and Surface Immobilization
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 can be used in bioconjugation and surface immobilization processes. This involves sequential Diels-Alder and azide-alkyne cycloaddition reactions (click chemistry) for attaching carbohydrates and proteins onto solid surfaces, such as glass slides. This technique provides a platform for immobilizing a wide range of complex substances onto various surfaces (Sun et al., 2006).
2. Bioorthogonal Reactions with Azides
In detecting metabolites and post-translational modifications, the azide group in N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 can be used as a bioorthogonal chemical reporter. It has applications in various biological settings, including labeling biomolecules in complex lysates and on live cell surfaces. Different chemistries like the Staudinger ligation and the strain-promoted [3 + 2] cycloaddition are employed depending on the structure of the azide (Agard et al., 2006).
3. Application in Solar Energy
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 derivatives have applications in the field of solar energy. For instance, poly(ethylene glycol) with terminal azide groups (PEG-N3) has been used in the fabrication of dye-sensitized solar cells (DSSCs), enhancing their energy conversion efficiency (Koh et al., 2010).
4. Biomedical Imaging and Drug Delivery
The compound plays a role in the development of novel protein conjugates for biomedical imaging. Its involvement in catalyst-free azide-alkyne click reactions makes it suitable for creating fluorescent organic nanoparticles, which are useful in biological imaging and potentially in targeted drug delivery (Jiang et al., 2018).
5. Enhancing Circulation Half-Life of Pharmaceuticals
In pharmaceuticals, specifically for enhancing the circulation half-life of drugs, N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 derivatives can be used for site-specific PEGylation of peptides. This method has shown to significantly increase the immunoactivity and half-life of certain therapeutic agents (Peng et al., 2019).
6. Tissue Engineering
This compound finds applications in tissue engineering, such as in the creation of injectable hyaluronic acid hydrogels for cartilage tissue engineering. The azide groups facilitate copper-free click reactions, leading to the development of biocompatible and cross-linkable hydrogels supportive of cell survival and tissue regeneration (Han et al., 2018).
Eigenschaften
Produktname |
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 |
|---|---|
Molekularformel |
C50H68ClN7O10 |
Molekulargewicht |
962.58 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride |
InChI |
InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H |
InChI-Schlüssel |
NDCGRXBFWCAIGO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM, Water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
![Up4-[1]3'-deoxy-3'-fluoroglucose](/img/structure/B1193121.png)
![1-(3,4-Dichlorophenyl)-3-[4-[[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-dimethylidene-lambda6-sulfanyl]phenyl]urea](/img/structure/B1193122.png)
![6-[2-chloro-6-[[[9-[(1S,2R,3S,4R,5S)-3,4-dihydroxy-5-(methylcarbamoyl)-2-bicyclo[3.1.0]hexanyl]purin-6-yl]amino]methyl]phenyl]hex-5-ynoic acid](/img/structure/B1193126.png)
![(1R,2R,3S,4R,5S)-4-[2-chloro-6-[di(cyclobutyl)methylamino]purin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B1193127.png)

![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)